Home > Products > Screening Compounds P56210 > Pregnenolone methyl ether
Pregnenolone methyl ether - 511-26-2

Pregnenolone methyl ether

Catalog Number: EVT-432444
CAS Number: 511-26-2
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pregnenolone methyl ether (PME) is a synthetic derivative of pregnenolone (PREG), a naturally occurring neuroactive steroid. [] PREG serves as a precursor to various steroid hormones and directly influences brain function. [] PME is recognized for its potential therapeutic applications, particularly in addressing neurological disorders. [] Notably, unlike PREG, PME doesn't metabolize into other bioactive molecules, making it a more focused compound for therapeutic exploration. []

Pregnenolone

Compound Description: Pregnenolone (PREG) is an endogenous neurosteroid and a precursor to all other steroid hormones [, , , ]. It plays a crucial role in modulating various brain functions, including neurogenesis, myelination, and synaptic plasticity.

Relevance: Pregnenolone is the parent compound of pregnenolone methyl ether (PME). While both compounds demonstrate beneficial effects on microtubule dynamics, PREG acts as a precursor to other steroids with specific biological properties, while PME does not []. This difference makes PME potentially more suitable for therapeutic strategies targeting microtubule defects.

Ketamine

Compound Description: Ketamine is an NMDA receptor antagonist with rapid and potent antidepressant effects, particularly in treatment-resistant depression [, , , ].

Relevance: Ketamine serves as a benchmark for rapid-acting antidepressants in studies investigating PME's therapeutic potential for depression [, , , ]. Both compounds have demonstrated antidepressant effects in preclinical models of treatment-resistant depression.

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating depression [, , , ].

Relevance: Fluoxetine represents traditional antidepressants in studies comparing the efficacy of PME in preclinical models of treatment-resistant depression [, , , ]. Unlike ketamine and PME, fluoxetine did not show significant efficacy in these models.

Acetylated α-tubulin

Compound Description: Acetylated α-tubulin is a post-translational modification of tubulin, a protein forming microtubules. Its levels are altered in several neurological disorders [, , , ].

Relevance: Acetylated α-tubulin serves as a potential biomarker for depression and PME's therapeutic efficacy [, , , ]. PME treatment, like ketamine, reduced the overexpression of plasma acetylated α-tubulin, correlating with observed antidepressant effects.

Pramipexole

Compound Description: Pramipexole is a dopamine agonist primarily used in treating Parkinson's disease but also showing potential antidepressant effects [].

Relevance: Pramipexole, similar to PME, exemplifies a compound with potential therapeutic applications beyond its primary indication []. Both compounds highlight the interconnectedness of various neurological pathways and the potential for drugs targeting one system to benefit others.

Linalool

Compound Description: Linalool is a naturally occurring terpene alcohol found in various plants, including lavender, known for its calming and anxiolytic properties. []

Relevance: While not directly structurally related to Pregnenolone methyl ether, Linalool is mentioned in the context of its potential therapeutic effects on chronic stress-induced depressive-like behavior and BDNF protein levels in the hippocampus of rats. [] This research on Linalool aligns with the broader theme of exploring novel therapeutic targets for neuropsychiatric disorders, which is also the focus of research on Pregnenolone methyl ether.

Source and Classification

Pregnenolone methyl ether is synthesized from pregnenolone through a methylation process. It is categorized under the class of steroids and specifically as a methyl ether derivative of pregnenolone. This modification enhances its specificity and potential efficacy in therapeutic contexts compared to its parent compound.

Synthesis Analysis

Methods of Synthesis

Pregnenolone methyl ether is synthesized via a methylation reaction involving pregnenolone and an alkylating agent, typically methyl iodide. The reaction is conducted in the presence of a base such as potassium carbonate, often in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 60-80 °C).

Key Parameters:

  • Alkylating Agent: Methyl iodide
  • Base: Potassium carbonate
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 60-80 °C

This synthetic route allows for the conversion of the hydroxyl group at the C-3 position of pregnenolone into a methoxy group, effectively preventing further metabolism into other steroid derivatives, which enhances its pharmacological profile.

Molecular Structure Analysis

Structure Overview

The molecular formula for pregnenolone methyl ether is C21H34O2C_{21}H_{34}O_2. The structure consists of a tetracyclic steroid backbone with a methoxy group (-OCH₃) attached at the C-3 position. This modification alters the compound's reactivity and metabolic pathways compared to pregnenolone.

Structural Features:

  • Hydroxyl Group: At C-3 replaced by a methoxy group
  • Double Bond: Present at C-5
  • Carbonyl Group: Located at C-20

The alteration at the C-3 position prevents pregnenolone methyl ether from being converted back into pregnenolone or other downstream steroids, which is significant for its targeted action.

Chemical Reactions Analysis

Pregnenolone methyl ether participates in various chemical reactions primarily related to its interaction with microtubules and associated proteins. Its primary reactions involve binding to microtubule-associated proteins, influencing microtubule dynamics, and promoting neurite outgrowth.

Relevant Reactions:

  1. Microtubule Binding: Enhances the binding affinity of microtubule-associated protein 2 (MAP2) and CLIP170.
  2. Neurite Extension: Stimulates neurite outgrowth by modifying microtubule dynamics.
  3. Neuroprotection: Protects neurons from neurotoxic agents through stabilization of microtubules.
Mechanism of Action

Mode of Action

Pregnenolone methyl ether acts primarily by binding to microtubules and microtubule-associated proteins, facilitating their polymerization and stability. This action is crucial for neuronal health, particularly in conditions where microtubule dynamics are disrupted.

Key Mechanistic Insights:

  • Microtubule Dynamics: PME modifies microtubule dynamics by promoting polymerization.
  • Neuronal Protection: It protects neurons from damage by stabilizing microtubules against toxic insults.
  • Influence on Protein Dynamics: Alters the conformation of proteins involved in microtubule stabilization, enhancing their functionality.

Biochemical Pathways

Pregnenolone methyl ether operates within the steroidogenic pathway but does not undergo further metabolism into other steroids due to its structural modifications. This characteristic allows it to exert specific effects on neuronal function without the complications associated with multiple metabolic products.

Physical and Chemical Properties Analysis

Properties Overview

Pregnenolone methyl ether exhibits several notable physical and chemical properties that contribute to its biological activity:

  • Molecular Weight: 318.49 g/mol
  • Solubility: Soluble in organic solvents like ethanol and DMSO but less soluble in water.
  • Stability: Stable under physiological conditions, allowing it to cross the blood-brain barrier efficiently.

These properties facilitate its use in pharmacological applications, particularly in neurological research and potential therapies.

Applications

Scientific Applications

Pregnenolone methyl ether has shown promise in various therapeutic areas, particularly concerning neurological disorders:

  1. Neurodevelopmental Disorders: Demonstrated potential benefits in conditions like CDKL5 deficiency disorder, where it helps restore normal neuronal function.
  2. Major Depressive Disorders: Exhibits antidepressant-like effects by modulating microtubule dynamics.
  3. Neuroprotection: Protects against neurotoxic damage, making it a candidate for treating neurodegenerative diseases.

Research Insights

Recent studies have indicated that pregnenolone methyl ether can improve cognitive functions and restore synaptic integrity in animal models of neurological disorders. Its ability to enhance neurite outgrowth and modify growth cone morphology further supports its therapeutic potential in treating various brain pathologies.

Neuropharmacological Mechanisms of PME

Modulation of Microtubule Dynamics via Tubulin Post-Translational Modifications

Microtubules (MTs) are dynamic cytoskeletal components essential for neuronal development, maintenance, and plasticity. Their functional diversity is partly governed by post-translational modifications (PTMs) of tubulin subunits that create a "tubulin code" read by cellular machinery. PME significantly influences this code by modulating key PTMs:

  • Acetylation (Acet-Tub): PME increases α-tubulin acetylation, a marker of microtubule stability. This modification enhances mechanical resilience of MTs and facilitates motor protein trafficking. In socially isolated rats—a model of depression—reduced Acet-Tub levels in the hippocampus were normalized following PME administration, suggesting a stabilizing effect on microtubule networks [3] [5].

  • Tyrosination/Detyrosination Cycle: PME modulates the ratio of tyrosinated α-tubulin (Tyr-Tub, marking dynamic MTs) to detyrosinated α-tubulin (Glu-Tub, marking stable MTs). This regulation optimizes microtubule dynamics for neurite outgrowth and synaptic remodeling. Research indicates PME maintains a balance favoring dynamic MTs in growth cones while promoting stabilized MTs in dendritic shafts [3] [8].

  • Functional Consequences: Disruptions in tubulin PTMs are implicated in mood disorders and neurodevelopmental conditions. PME's ability to rectify aberrant PTM patterns—specifically, increasing Acet-Tub in stress models and normalizing the Tyr/Glu-Tub ratio—directly correlates with improved neuronal morphology and cognitive function in preclinical models [3] [5].

Table 1: PME-Mediated Tubulin Post-Translational Modifications and Functional Outcomes

Tubulin PTMPME-Induced ChangeMicrotubule PropertyFunctional Relevance
α-tubulin acetylationStabilizationEnhanced cargo transport, neuroprotection
Tyr-tubulin levelsContext-dependent ↑Dynamic instabilityGrowth cone advancement, spine plasticity
Glu-tubulin levelsContext-dependent ↓Stability/rigidityAxonal maintenance, dendritic arbor stability
Δ2-tubulinNot modulatedTerminal degradationMinimal involvement

Interaction with Microtubule-Associated Proteins (MAPs)

Beyond modifying tubulin directly, PME exerts profound effects by targeting microtubule-associated proteins (MAPs) that regulate MT dynamics, stability, and intracellular trafficking.

Regulation of MAP2 Binding and Stabilization

Microtubule-associated protein 2 (MAP2) is a critical stabilizer of dendritic MTs. PME binds directly to MAP2's microtubule-binding domain (MBD), acting as a conformational activator that enhances MAP2's affinity for MTs. This interaction triggers:

  • MT Stabilization: PME promotes longitudinal binding of MAP2 along protofilaments, significantly reducing MT catastrophe frequency. In primary neurons, this manifests as increased dendritic MT density and resistance to nocodazole-induced depolymerization [9].
  • Neurite Promotion: PC12 cells treated with PME exhibit enhanced NGF-induced neurite outgrowth—an effect abolished by MAP2 knockdown, confirming MAP2 as PME's specific receptor. Unlike progesterone (which also binds MAP2 but lacks neuritogenic effects), PME uniquely increases MAP2 immunostaining intensity, suggesting distinct activation mechanisms [9].
  • Compensatory Mechanism: In neurodevelopmental disorders like CDKL5 deficiency, where dendritic arborization is impaired, PME rescues deficits by augmenting MAP2-MT interactions independent of the missing kinase [5].

CLIP170 Activation and Plus-End Tracking Protein Dynamics

CLIP170, a core "+TIP" (microtubule plus-end tracking protein), regulates MT dynamics by promoting rescue events (transitions from shrinkage to growth). PME targets CLIP170 through two synergistic mechanisms:

  • Conformational Activation: CLIP170 exists in a closed (auto-inhibited) or open (MT-binding) state. PME binds the N-terminal cytoskeleton-associated protein glycine-rich (CAP-Gly) domains, inducing an open conformation that exposes MT-binding sites. In Cdkl5-knockout (KO) neurons—where CLIP170 is predominantly closed—PME restores MT-binding capacity by >80% [4] [7].
  • MT Entry into Dendritic Spines: CLIP170 activation enables MT invasion into spines, a process critical for spine maturation. PME-treated Cdkl5-KO neurons show increased MT penetration into spines, coinciding with restored spine density and synaptic protein localization (e.g., PSD-95). This effect persists ≥1 week post-treatment, indicating long-term restructuring [2] [4].
  • Growth Cone Remodeling: In growth cones, PME enhances CLIP170 comet lifetime by 45% and track length by 30%, accelerating axonal extension. This correlates with streamlined growth cone morphology (reduced area, increased transition zone), favoring advance over pausing [8].

Table 2: PME's Protein Targets and Functional Consequences in Neuronal Models

Target ProteinInteraction SiteConformational ChangeDownstream Effects
MAP2Microtubule-binding domain (MBD)Enhanced MT affinityMT stabilization, dendritic arborization, nocodazole resistance
CLIP170CAP-Gly domainsClosed → open transitionMT rescue, spine MT invasion, growth cone advancement
CollybistinSH3 domain (indirect)Activation (GEF activity)Gephyrin clustering, GABAAR synaptic anchoring

Role in Neuronal Plasticity and Synaptic Remodeling

PME's effects on tubulin PTMs and MAPs converge to enhance structural and functional plasticity:

  • Dendritic Spine Maturation: In CDKL5 deficiency disorder (CDD) models, dendritic spines exhibit immaturity (elongated morphology, reduced head size). PME restores spine maturation by increasing MT entry into spines via CLIP170 activation. This facilitates AMPA receptor (GluA2 subunit) delivery and synaptic strengthening [2] [4] [10].
  • GABAergic Synapse Restoration: CDKL5 loss reduces gephyrin clusters and surface γ2-GABAA receptors (GABAARs), impairing inhibitory neurotransmission. PME normalizes GABAAR surface expression and miniature inhibitory postsynaptic current (mIPSC) frequency by rescuing MT-dependent GABAAR trafficking. This effect is independent of CDKL5, offering a bypass strategy for CDD [10].
  • Hippocampal Circuit Repair: Symptomatic Cdkl5-KO mice treated with PME show restored hippocampal-dependent memory and reduced seizure susceptibility. This correlates with recovered MT acetylation, synaptic protein levels (e.g., GluA2, gephyrin), and MT invasion into spines—effects sustained ≥1 week post-treatment [2] [5] [10].

Table 3: PME-Induced Restoration of Synaptic Parameters in Disease Models

Neuronal DefectPME Treatment OutcomeProposed MechanismModel System
Immature dendritic spines↑ Spine maturation (mushroom-type)MT entry via CLIP170 activationCdkl5-KO neurons [4]
Reduced surface GABAAR γ2↑ Surface expression; ↑ mIPSC frequencyMT-dependent receptor traffickingCdkl5-KO hippocampus [10]
Impaired LTPRestored synaptic potentiationMT-stabilized AMPAR deliveryStress-induced depression models [5]
Axonal retraction↑ Growth cone advance; ↑ axon lengthCLIP170-mediated MT dynamicsCerebellar granule neurons [8]

Properties

CAS Number

511-26-2

Product Name

Pregnenolone methyl ether

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

ZVGQOQHAMHMMNE-BIBIXIOVSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.